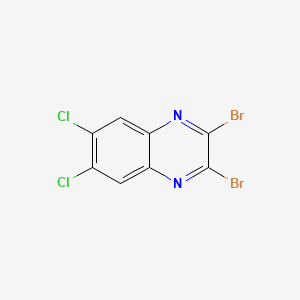

2,3-Dibromo-6,7-dichloroquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemistry Research

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the development of a wide array of functional organic molecules. Its structural rigidity, coupled with the presence of two nitrogen atoms, imparts unique electronic and steric properties, making it a privileged structure in medicinal chemistry and materials science. nih.govmtieat.org Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govchim.it This has led to intensive research into the synthesis and functionalization of the quinoxaline core to develop new therapeutic agents. nih.gov In the realm of materials science, the electron-accepting nature of the quinoxaline ring has made it a valuable component in the design of organic semiconductors, fluorescent dyes, and electroluminescent materials. beilstein-journals.org

Overview of Halogenated Quinoxalines in Academic Contexts

The introduction of halogen atoms onto the quinoxaline scaffold dramatically influences its chemical reactivity and physical properties. Halogenation can alter the electronic distribution within the molecule, enhance its stability, and provide reactive handles for further chemical transformations. rsc.org Dihalogenated quinoxalines, in particular, are versatile building blocks in organic synthesis. For instance, 2,3-dichloroquinoxaline (B139996) is a widely used precursor for the synthesis of a variety of 2,3-disubstituted quinoxalines through nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgresearchgate.net These reactions allow for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, leading to compounds with diverse applications. nih.gov The presence of halogens can also facilitate cross-coupling reactions, further expanding the synthetic utility of these compounds. From a biological perspective, halogenated quinoxalines have shown promising activity as antagonists for various receptors and as potential therapeutic agents. nih.gov

Research Landscape of 2,3-Dibromo-6,7-dichloroquinoxaline and Analogous Structures

While specific research dedicated solely to 2,3-Dibromo-6,7-dichloroquinoxaline is limited in publicly available literature, its structural features suggest it would be a highly reactive and potentially valuable intermediate in organic synthesis. The presence of four halogen atoms—two bromine atoms at the 2 and 3 positions and two chlorine atoms at the 6 and 7 positions—makes it a polyhalogenated system with multiple sites for chemical modification.

Based on the known chemistry of analogous compounds, the bromine atoms at the 2 and 3 positions would be particularly susceptible to nucleophilic substitution, similar to the chlorine atoms in 2,3-dichloroquinoxaline. arabjchem.org This would allow for the regioselective introduction of various functional groups, leading to a diverse library of novel quinoxaline derivatives. The chlorine atoms on the benzene ring would be less reactive towards nucleophilic attack but could potentially be modified through other means, such as metal-catalyzed cross-coupling reactions.

The synthesis of 2,3-Dibromo-6,7-dichloroquinoxaline would likely follow the general strategy for quinoxaline formation: the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In this case, the logical starting materials would be 4,5-dichloro-1,2-phenylenediamine and a dibrominated 1,2-dicarbonyl species, such as 1,4-dibromo-2,3-butanedione (B1217914), a method that has been used for the synthesis of related bis(bromomethyl)quinoxalines. sapub.org

While experimental data for 2,3-Dibromo-6,7-dichloroquinoxaline is scarce, computational data for the related reduced compound, 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline, is available. nih.gov

Table 1: Computed Properties of 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂Cl₂N₂ | nih.gov |

| Molecular Weight | 360.86 g/mol | nih.gov |

| XLogP3 | 4.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 357.82748 | nih.gov |

| Monoisotopic Mass | 357.82748 | nih.gov |

| Topological Polar Surface Area | 24.1 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 198 | nih.gov |

The research landscape for analogous structures, such as other polyhalogenated quinoxalines and 2,3-disubstituted quinoxalines, is rich and varied. These compounds are actively being investigated for their potential in drug discovery, with studies exploring their anticancer and antimicrobial properties. nih.gov Furthermore, their utility in creating complex heterocyclic systems and functional materials continues to be an area of significant academic and industrial interest. beilstein-journals.org The unique substitution pattern of 2,3-Dibromo-6,7-dichloroquinoxaline positions it as a promising, albeit underexplored, candidate for further investigation within these fields.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6,7-dichloroquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBJCMPWZNHXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of 2,3 Dibromo 6,7 Dichloroquinoxaline

Nucleophilic Substitution Reactions at C2/C3 Positions

The bromine atoms at the C2 and C3 positions of the quinoxaline (B1680401) ring are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of heteroatom-containing functional groups.

The reaction of 2,3-dihaloquinoxalines with various nucleophiles is a well-established method for the synthesis of 2,3-disubstituted quinoxalines. rsc.org This approach is highly versatile due to the commercial availability of a wide range of nucleophiles.

Carbon-Nitrogen (C-N) Bond Formation: Amines, both primary and secondary, readily displace the bromide ions at the C2 and C3 positions to form the corresponding amino-quinoxaline derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide generated. The reaction of 2,3-dichloroquinoxaline (B139996) with aromatic amines in the presence of anhydrous potassium carbonate and potassium iodide has been shown to yield 2-arylamino-3-methylquinoxalines. libretexts.org Similarly, amination of aryl chlorides under copper catalysis provides a mild and efficient method for C-N bond formation. nih.gov

Carbon-Oxygen (C-O) Bond Formation: Alkoxides and phenoxides can serve as nucleophiles to introduce ether linkages at the C2 and C3 positions. These reactions often require anhydrous conditions to prevent the hydrolysis of the starting material and the product.

Carbon-Sulfur (C-S) Bond Formation: Thiolates are effective nucleophiles for the formation of C-S bonds, leading to the synthesis of thioether-substituted quinoxalines. For instance, the reaction of 2,3-dichloroquinoxaline with thiophenol and thiosalicylic acid has been reported to yield the corresponding monosubstituted products. rsc.org

| Nucleophile | Reagents and Conditions | Product Type |

| Primary/Secondary Amines | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH) | 2,3-Diamino-6,7-dichloroquinoxalines |

| Alcohols/Phenols | Base (e.g., NaH, K2CO3), Anhydrous Solvent (e.g., THF, Dioxane) | 2,3-Dialkoxy/Diaryloxy-6,7-dichloroquinoxalines |

| Thiols | Base (e.g., NaH, Et3N), Solvent (e.g., DMF, EtOH) | 2,3-Dithioether-6,7-dichloroquinoxalines |

This table presents representative reaction conditions based on the general reactivity of dihaloquinoxalines.

The sequential or one-pot reaction of 2,3-Dibromo-6,7-dichloroquinoxaline with two different nucleophiles can lead to the formation of unsymmetrically 2,3-disubstituted quinoxalines. Furthermore, the use of bifunctional nucleophiles, such as 1,2-diamines, 1,2-diols, or 1,2-dithiols, can lead to the formation of condensed quinoxaline systems, where a new heterocyclic ring is fused to the pyrazine (B50134) ring of the quinoxaline core. prepchem.com For example, the reaction with o-phenylenediamine (B120857) can yield derivatives of pyrazino[2,3-b]phenazine.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atoms at the C2 and C3 positions of 2,3-Dibromo-6,7-dichloroquinoxaline are ideal handles for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron reagent with an organohalide. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. The reaction of 2,3-Dibromo-6,7-dichloroquinoxaline with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base would be expected to yield the corresponding 2,3-diaryl- or 2,3-divinyl-6,7-dichloroquinoxalines. The synthesis of biaryl thiophenes from 2,5-dibromo-3-hexylthiophene (B54134) via Suzuki coupling has been demonstrated, showcasing the utility of this reaction for dihaloheterocycles. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netacs.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The coupling of 2,3-Dibromo-6,7-dichloroquinoxaline with terminal alkynes would provide access to 2,3-dialkynyl-6,7-dichloroquinoxalines, which are valuable precursors for the synthesis of more complex molecules and conjugated materials. Copper-free Sonogashira conditions have also been developed. sioc-journal.cn

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. scispace.comnih.gov This reaction would allow for the introduction of vinyl groups at the C2 and C3 positions of the quinoxaline ring. The Heck reaction is known for its high trans selectivity. nih.gov

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/Vinylboronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Na2CO3) | 2,3-Diaryl/Divinyl-6,7-dichloroquinoxalines |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | 2,3-Dialkynyl-6,7-dichloroquinoxalines |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N, K2CO3) | 2,3-Divinyl-6,7-dichloroquinoxalines |

This table presents representative catalyst systems and coupling partners for palladium-catalyzed reactions based on general methodologies.

While palladium catalysts are dominant in cross-coupling reactions, copper and nickel catalysts offer alternative and sometimes complementary reactivity.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for the formation of C-N, C-O, and C-S bonds. More recently, copper has been employed as a co-catalyst in Sonogashira reactions and in direct C-H functionalization reactions. nih.gov Copper-catalyzed amination of aryl chlorides has been shown to proceed under mild conditions. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are often more cost-effective than palladium catalysts and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions of aryl halides with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling) are well-established. Nickel catalysis has also been utilized for the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols. acs.org

Annulation and Ring-Forming Reactions

Annulation reactions involve the construction of a new ring onto an existing molecule through the formation of two new bonds. sioc-journal.cn The reactive C2 and C3 positions of 2,3-Dibromo-6,7-dichloroquinoxaline make it a suitable substrate for various annulation strategies to construct fused polycyclic aromatic systems. For instance, a double Heck reaction with a suitable diene could lead to the formation of a new six-membered ring. Similarly, sequential Sonogashira coupling followed by an intramolecular cyclization could be employed to build fused heterocyclic systems. The synthesis of fused quinoxalines through intramolecular cyclization of hydrazone derivatives has been reported. rsc.org

N-Alkylation and N-Oxidation Approaches

The introduction of functional groups directly onto the nitrogen atoms of the quinoxaline core represents a key strategy for modifying the electronic and steric properties of the molecule. This section explores the potential derivatization of 2,3-Dibromo-6,7-dichloroquinoxaline through N-alkylation and N-oxidation reactions, drawing upon established methodologies for related quinoxaline and N-heterocyclic systems.

N-Alkylation Strategies

Direct N-alkylation of 2,3-Dibromo-6,7-dichloroquinoxaline would involve the reaction of the heterocyclic nitrogen with an alkylating agent, typically an alkyl halide. This reaction proceeds via a nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary quinoxalinium salt. youtube.com The reactivity of the nitrogen atoms in the quinoxaline ring makes them susceptible to alkylation.

However, several factors must be considered for the successful N-alkylation of this specific substrate. The presence of two nitrogen atoms allows for the possibility of both mono- and di-alkylation, leading to a mixture of products. The reaction conditions, such as the stoichiometry of the alkylating agent, temperature, and solvent, would need to be carefully optimized to control the degree of alkylation. Common solvents for such reactions include dipolar aprotic solvents like dimethylformamide (DMF) or acetonitrile. acsgcipr.org

Furthermore, the high reactivity of the chlorine atoms at the 2 and 3-positions towards nucleophilic substitution presents a significant challenge. smolecule.com The incoming nucleophile (the alkylating agent or the counter-ion) could potentially displace one or both chlorine atoms, leading to a complex mixture of N-alkylated and C-substituted products. The electron-withdrawing nature of the four halogen substituents on the quinoxaline ring system would also decrease the nucleophilicity of the nitrogen atoms, potentially requiring more forcing reaction conditions for alkylation to occur.

A general approach to the N-alkylation of a quinoxaline is depicted in the following reaction scheme:

General Reaction Scheme for N-Alkylation of a Quinoxaline Derivative

Where R is an alkyl group and X is a halide.

Below is a table of potential alkylating agents that could be explored for the N-alkylation of 2,3-Dibromo-6,7-dichloroquinoxaline, based on general N-alkylation procedures.

Table 1: Potential Alkylating Agents and Expected Products for N-Alkylation

| Alkylating Agent | Expected Product (Mono-alkylation) |

| Methyl iodide | 1-Methyl-2,3-dibromo-6,7-dichloroquinoxalin-1-ium iodide |

| Ethyl bromide | 1-Ethyl-2,3-dibromo-6,7-dichloroquinoxalin-1-ium bromide |

| Benzyl chloride | 1-Benzyl-2,3-dibromo-6,7-dichloroquinoxalin-1-ium chloride |

It is important to note that empirical studies would be required to determine the feasibility and optimal conditions for these transformations and to fully characterize the resulting products.

N-Oxidation Approaches

N-oxidation of the quinoxaline ring introduces an N-oxide functionality, which can significantly alter the electronic properties of the heterocycle and provide a handle for further functionalization. The oxidation of N-heterocycles is a well-established transformation, often accomplished using peroxy acids. google.com For 2,3-Dibromo-6,7-dichloroquinoxaline, both mono-N-oxide and di-N-oxide derivatives are conceivable.

The direct oxidation of the nitrogen atoms in the quinoxaline ring can typically be achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, or hydrogen peroxide in the presence of a suitable catalyst. google.com The choice of oxidizing agent and reaction conditions can influence the selectivity towards mono- or di-oxidation. The electron-deficient nature of the heavily halogenated quinoxaline ring might necessitate the use of stronger oxidizing agents or higher reaction temperatures to achieve oxidation.

The formation of the N-oxide can activate the C2 and C3 positions for nucleophilic attack, a reactivity pattern that has been observed in other quinoline (B57606) N-oxide systems. beilstein-journals.org This provides a potential synthetic route for the introduction of various functional groups at these positions.

General Reaction Scheme for N-Oxidation of a Quinoxaline Derivative

Where [O] represents an oxygen source, such as a peroxy acid.

The potential N-oxidation products of 2,3-Dibromo-6,7-dichloroquinoxaline are presented in the table below.

Table 2: Potential Products of N-Oxidation

| Product Name | Molecular Formula |

| 2,3-Dibromo-6,7-dichloroquinoxaline 1-oxide | C₈H₂Br₂Cl₂N₂O |

| 2,3-Dibromo-6,7-dichloroquinoxaline 1,4-dioxide | C₈H₂Br₂Cl₂N₂O₂ |

Spectroscopic and Structural Characterization Methodologies in Quinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a quinoxaline (B1680401) derivative, the chemical shifts of the aromatic protons provide information about the electronic environment of the benzene (B151609) portion of the molecule. For 2,3-Dibromo-6,7-dichloroquinoxaline, two singlets would be expected for the protons at the C-5 and C-8 positions due to the symmetrical substitution pattern. The electron-withdrawing nature of the chlorine and bromine atoms would deshield these protons, causing them to resonate at a downfield region.

For the analogous compound, 2,3-dichloroquinoxaline (B139996), the aromatic protons appear as a multiplet in the range of δ 7.80-8.07 ppm. nih.gov This provides a reasonable estimate for the expected chemical shifts in the bromo-substituted counterpart.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,3-Dibromo-6,7-dichloroquinoxaline, distinct signals would be expected for each unique carbon atom. The carbons directly bonded to the electronegative halogen atoms (C-2, C-3, C-6, and C-7) would be significantly deshielded and appear at lower field. The bridgehead carbons (C-4a and C-8a) and the proton-bearing carbons (C-5 and C-8) would resonate at higher fields.

In the case of 2,3-dichloroquinoxaline, the reported ¹³C NMR chemical shifts are 143.3, 140.9, 131.6, and 127.8 ppm. nih.gov The introduction of bromine atoms at the 2 and 3 positions in 2,3-Dibromo-6,7-dichloroquinoxaline would likely shift the signals for C-2 and C-3 further downfield.

Interactive Data Table: Predicted NMR Data for 2,3-Dibromo-6,7-dichloroquinoxaline

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.8-8.1 | Singlet |

| ¹³C | C2/C3: >143, C6/C7: >140, Aromatic CH: ~128-132 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. Quinoxaline and its derivatives typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. nih.govbyu.edu

The electronic spectrum of quinoxaline derivatives is influenced by the nature and position of substituents on the heterocyclic ring system. The presence of halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. For 2,3-Dibromo-6,7-dichloroquinoxaline, the extended conjugation and the presence of heavy atoms are expected to influence the energy of the molecular orbitals, leading to distinct absorption bands in the UV region. While specific data for the target compound is not available, quinoxaline derivatives generally show strong absorptions related to π-π* transitions. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sphinxsai.com The FTIR spectrum of 2,3-Dibromo-6,7-dichloroquinoxaline would be characterized by several key absorption bands.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoxaline ring system are expected to appear in the 1400-1600 cm⁻¹ range. scialert.net The presence of carbon-halogen bonds will also give rise to characteristic absorptions in the fingerprint region (below 1000 cm⁻¹). Specifically, C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range, while C-Br stretches appear at lower frequencies, generally between 500 and 600 cm⁻¹.

For the related 2,3-dichloroquinoxaline, characteristic FT-IR peaks are observed at 3049, 1618, 1562, and 753 cm⁻¹, corresponding to aromatic C-H stretching, C=N stretching, C=C stretching, and C-Cl bending vibrations, respectively. nih.gov

Interactive Data Table: Expected FTIR Absorption Bands for 2,3-Dibromo-6,7-dichloroquinoxaline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | ~1620 |

| C=C Stretch | ~1560 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular weight of 2,3-Dibromo-6,7-dichloroquinoxaline (C₈H₂Br₂Cl₂N₂) is 358.78 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this mass. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion peak would appear as a characteristic isotopic cluster. The relative abundances of these isotopic peaks can be used to confirm the number of bromine and chlorine atoms in the molecule. The fragmentation of halogenated heterocyclic compounds in the mass spectrometer often involves the loss of halogen atoms or the heterocyclic ring system. dtic.milsigmaaldrich.com

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. While not providing the same level of detail as single-crystal analysis, PXRD is valuable for phase identification, purity assessment, and can, in some cases, be used for structure determination. No powder diffraction data for 2,3-Dibromo-6,7-dichloroquinoxaline is currently available in the public domain.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that possess unpaired electrons. nih.gov This method is highly specific to paramagnetic centers, making it an invaluable tool for investigating the electronic structure, dynamics, and environment of radical species, transition metal ions, and other molecules in a triplet state. mdpi.com In the context of quinoxaline chemistry, EPR spectroscopy is particularly instrumental in characterizing paramagnetic intermediates, such as radical anions or cations, which can be generated through electrochemical processes or photochemical reactions. researchgate.net While direct EPR studies on 2,3-Dibromo-6,7-dichloroquinoxaline are not prominently documented in existing literature, the application of this methodology to analogous quinoxaline systems provides a clear framework for how it could be used to characterize its potential paramagnetic forms.

The core principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states (spin-flipping). The resulting EPR spectrum provides key information through its parameters: the g-factor, hyperfine coupling constants, and line shape. These parameters reveal details about the electronic structure and the local environment of the unpaired electron.

Research on various quinoxaline derivatives demonstrates the utility of EPR in elucidating reaction mechanisms. For instance, in-situ EPR spectroelectrochemical experiments have been employed to study the cathodic reduction of certain quinoxaline derivatives. researchgate.net These studies have shown that many quinoxalines undergo a reversible one-electron reduction to form stable radical monoanions. The EPR spectra of these radical anions are characterized by hyperfine couplings of the unpaired electron with nitrogen and hydrogen nuclei, primarily within the pyrazine (B50134) ring, providing direct evidence for the radical's formation and delocalization. researchgate.net

Furthermore, the EPR spin trapping technique is a widely used indirect method to detect and identify short-lived radical intermediates. In this approach, a "spin trap" molecule reacts with a transient radical to form a more stable paramagnetic species, known as a spin adduct, which can then be readily detected by EPR. This technique has been successfully applied to study the photoinduced processes of quinoxaline derivatives upon UVA irradiation. These studies have identified the generation of various reactive oxygen species (ROS), including superoxide (B77818) radical anions (O₂⁻) and hydroxyl radicals (•OH), as well as carbon-centered radicals originating from solvents like dimethyl sulfoxide (B87167) (DMSO).

The analysis of the resulting EPR spectra allows for the precise identification and quantification of the generated radicals. The hyperfine coupling constants (hfcc) extracted from the spectra are characteristic of a specific radical adduct, enabling its unambiguous identification.

To illustrate the type of data obtained from such experiments, the following table summarizes the EPR spin trapping results for radical intermediates generated during the UVA photoexcitation of various 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives in DMSO, using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as the spin trap.

Table 1: EPR Data for DMPO Spin Adducts Generated from Photoexcited Quinoxaline Derivatives in Aerated DMSO

| Spin Adduct | g-factor | Hyperfine Coupling Constants (mT) | Assignment |

|---|---|---|---|

| •DMPO-O₂⁻ | 2.0062 | aN = 1.28, aHβ = 1.03, aHγ = 0.13 | Superoxide Radical Adduct |

| •DMPO-OCH₃ | 2.0058 | aN = 1.32, aHβ = 0.76, aHγ = 0.21 | Methoxy Radical Adduct |

| •DMPO-CH₃ | 2.0065 | aN = 1.62, aHβ = 2.34 | Methyl Radical Adduct |

| •DMPO-degr | 2.0059 | aN = 1.49 | DMPO Degradation Product |

Data sourced from studies on 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives.

The electrochemical generation of radical anions from quinoxaline precursors is another area where EPR provides critical insights. The following table presents data from in-situ EPR/UV-vis-NIR spectroelectrochemical studies on the reduction of various pyrido[2,3-f]quinoxaline (B14061820) derivatives, confirming the formation of radical monoanions. researchgate.net

Table 2: Electrochemical and EPR Data for Quinoxaline Radical Anions

| Compound Derivative | Reduction Potential (Epc, V) | Radical Species | Key EPR Observation |

|---|---|---|---|

| 10-ethyl-7H,10H-pyrido[2,3-f]quinoxalin-7-one | Reversible | Radical Monoanion | Dominant interaction with pyrazine ring N and H nuclei |

| Ethyl 10-ethyl-7-oxo-7H,10H-pyrido[2,3-f]quinoxaline-8-carboxylate | Reversible | Radical Monoanion | Dominant interaction with pyrazine ring N and H nuclei |

| 10-ethyl-7-oxo-7H,10H-pyrido[2,3-f]quinoxaline-8-carboxylic acid | Irreversible first peak, reversible second peak | Radical Monoanion | Generated at the second reduction step on the pyrazine moiety |

Data sourced from studies on various pyrido[2,3-f]quinoxaline derivatives. researchgate.net

These examples underscore the capability of EPR spectroscopy to provide detailed evidence of paramagnetic species in quinoxaline systems. researchgate.net Should 2,3-Dibromo-6,7-dichloroquinoxaline be induced into a paramagnetic state, for instance through reduction to its radical anion, EPR spectroscopy would be the definitive method for its characterization. The resulting hyperfine coupling pattern would offer specific insights into the delocalization of the unpaired electron across the quinoxaline core, influenced by the electron-withdrawing effects of its bromine and chlorine substituents.

Computational and Theoretical Investigations of 2,3 Dibromo 6,7 Dichloroquinoxaline and Analogs

Quantum Chemical Models and Electronic Structure Calculations

Quantum chemical models are fundamental to understanding the intrinsic properties of molecules like 2,3-Dibromo-6,7-dichloroquinoxaline. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a popular and effective method for investigating the structural and electronic properties of quinoxaline (B1680401) derivatives. scispace.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-31G*, is a common choice that balances computational cost with accuracy for organic molecules. researchgate.netreddit.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. For quinoxaline derivatives, these calculations help in understanding the planarity of the ring system and the spatial orientation of the halogen substituents. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped, revealing regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting reactivity and intermolecular interactions.

For instance, in studies of similar halogenated chalcone (B49325) isomers, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize geometries and confirm that the resulting structures were true energy minima by performing vibrational frequency calculations. nih.gov This level of theory is considered reliable for predicting geometries and electronic properties of such compounds. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous framework for studying molecular systems. youtube.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. smu.edu While HF theory provides a good starting point, it does not fully account for electron correlation, which is the interaction between electrons.

To incorporate electron correlation, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory are employed. smu.eduq-chem.comyoutube.com MP2, the second-order correction, is a widely used method that offers a significant improvement over HF by including the effects of double excitations. q-chem.comyoutube.com Higher-order methods like MP3 and MP4 provide even greater accuracy but come with a substantial increase in computational cost. q-chem.comnih.gov For complex systems, these methods can provide benchmark data against which other, more computationally efficient methods can be compared. nih.gov

Calculation of Frontier Molecular Orbitals (HOMO/LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). shd-pub.org.rs

Computational methods like DFT are routinely used to calculate the energies of the HOMO and LUMO. researchgate.net For quinoxaline derivatives, the distribution of these orbitals across the molecular framework can be visualized. Generally, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The nature and position of halogen substituents on the quinoxaline ring can significantly influence the energies and localizations of these frontier orbitals.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher HOMO energy indicates greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower LUMO energy indicates greater reactivity as an electrophile. |

Band Gap Determination from Computational Models

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical parameter for predicting the electronic and optical properties of a molecule. shd-pub.org.rsarxiv.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in electronics and photonics. youtube.comshd-pub.org.rs

Computationally, the band gap is readily obtained from the calculated HOMO and LUMO energies. researchgate.net For 2,3-Dibromo-6,7-dichloroquinoxaline and its analogs, the HOMO-LUMO gap is expected to be influenced by the number and type of halogen atoms. The introduction of multiple halogen atoms can lower the energies of both the HOMO and LUMO, but the effect on the gap itself depends on the relative shifts of these orbitals. Studies on similar compounds have shown that increasing conjugation length or the presence of certain substituents can decrease the HOMO-LUMO gap. nih.gov

| Computational Parameter | Calculated Value (Illustrative for Analogs) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap (Band Gap) | (Value in eV) |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems or for simulating molecular motion over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally feasible alternative for studying the conformational behavior and dynamics of molecules like 2,3-Dibromo-6,7-dichloroquinoxaline, particularly in condensed phases. johnshopkins.edunih.govnih.govmatsci.org

MM methods use a classical force field to describe the potential energy of a system as a function of its atomic coordinates. matsci.org This allows for the rapid exploration of different molecular conformations. MD simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a trajectory that describes the dynamic evolution of the system. nih.govmatsci.org These simulations can be used to study processes such as protein-ligand binding, where quinoxaline derivatives may act as inhibitors, or to understand the bulk properties of materials composed of these molecules. nih.gov

Potential Energy Surface Scanning and Vibrational Analysis

Potential energy surface (PES) scanning is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comq-chem.com By systematically varying these coordinates and optimizing the remaining geometry at each step, a profile of the energy landscape can be generated. q-chem.com This is useful for identifying stable conformers, transition states, and reaction pathways.

Computational Studies Complementing Experimental Findings

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical studies specifically focused on the chemical compound 2,3-Dibromo-6,7-dichloroquinoxaline .

General computational studies on other halogenated quinoxaline analogs have been reported in various contexts, including materials science and medicinal chemistry. These studies often explore parameters like molecular geometry, frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and vibrational frequencies to predict and rationalize the behavior of these compounds. However, due to the specific influence of the number and position of halogen substituents on the quinoxaline core, the findings from these studies cannot be accurately extrapolated to 2,3-Dibromo-6,7-dichloroquinoxaline.

The absence of specific computational data prevents the creation of the requested data tables and a detailed discussion of research findings that would complement experimental results for this particular compound.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

Organic electronics leverage the properties of carbon-based materials to create electronic and optoelectronic devices that are often flexible, lightweight, and can be manufactured through solution-based processes. The performance of these devices is intrinsically linked to the molecular design of the organic materials used.

Organic semiconductors are the cornerstone of organic electronics. The functionality of 2,3-Dibromo-6,7-dichloroquinoxaline as a building block stems from its quinoxaline (B1680401) core, which is a known electron-accepting moiety. The presence of bromine and chlorine atoms further enhances its electron-deficient nature through inductive effects. These halogens also provide reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing larger π-conjugated systems. By reacting 2,3-Dibromo-6,7-dichloroquinoxaline with various electron-donating aromatic units, a diverse library of donor-acceptor (D-A) type organic semiconductors can be synthesized. The properties of these resulting materials, including their energy levels (HOMO and LUMO) and bandgaps, can be systematically tuned by the choice of the co-monomer.

Below is a hypothetical representation of how 2,3-Dibromo-6,7-dichloroquinoxaline could be used as a building block in the synthesis of a D-A polymer.

| Building Block A (Acceptor) | Building Block B (Donor) | Resulting Polymer Structure (Hypothetical) | Potential Properties |

| 2,3-Dibromo-6,7-dichloroquinoxaline | A thiophene-based comonomer | An alternating D-A copolymer | Tunable bandgap, good charge transport |

In OLEDs, the precise control of charge injection, transport, and recombination is crucial for achieving high efficiency and stability. Electron-deficient compounds are often used as electron-transporting materials (ETMs) or as hosts for emissive dopants. The electron-accepting nature of the 2,3-Dibromo-6,7-dichloroquinoxaline core suggests its potential utility in these roles. Furthermore, by functionalizing the bromo positions, it could be incorporated into larger molecules designed as emissive materials themselves, particularly for phosphorescent OLEDs where the heavy bromine and chlorine atoms could promote intersystem crossing.

The efficiency of organic solar cells is highly dependent on the properties of the electron donor and acceptor materials in the active layer. Non-fullerene acceptors (NFAs) have become a major focus of OSC research. The electron-deficient character of 2,3-Dibromo-6,7-dichloroquinoxaline makes it a suitable core for the design of novel NFAs. By attaching electron-donating end groups to the quinoxaline core via the bromo-positions, it is possible to create molecules with strong intramolecular charge transfer, leading to broad and intense light absorption in the visible and near-infrared regions of the solar spectrum. The rigid quinoxaline backbone could also facilitate ordered molecular packing, which is beneficial for efficient charge transport.

Organic thin-film transistors are key components in flexible displays, sensors, and RFID tags. The performance of an OTFT is characterized by its charge carrier mobility and on/off ratio. While many high-performance OTFTs are based on p-type (hole-transporting) semiconductors, there is a growing demand for n-type (electron-transporting) and ambipolar materials for complementary circuits. The inherent electron-deficient nature of the 2,3-Dibromo-6,7-dichloroquinoxaline core makes it a promising platform for developing n-type organic semiconductors. The introduction of suitable solubilizing side chains would be necessary to enable solution processing, a key advantage for low-cost manufacturing of large-area electronics. Research on other quinoxaline derivatives has demonstrated their potential in OTFTs, suggesting a similar promise for this compound. researchgate.netresearchgate.net

A major driver for the field of organic electronics is the potential to create devices with novel form factors, such as flexibility and light weight. youtube.com Materials based on 2,3-Dibromo-6,7-dichloroquinoxaline, when incorporated into polymers or small molecules that can be processed from solution at low temperatures, would be compatible with flexible plastic substrates. This opens up possibilities for applications in wearable technology, flexible displays, and portable energy-harvesting devices.

Tailored Materials Design with Specific Electronic and Optical Characteristics

The true strength of 2,3-Dibromo-6,7-dichloroquinoxaline lies in its potential for tailored materials design. The two bromo and two chloro substituents offer distinct reactivity and electronic influence. The bromo groups are more susceptible to substitution via cross-coupling reactions, allowing for the strategic introduction of various functional groups to control the electronic and optical properties of the resulting material. The chloro groups, being less reactive, can be retained to maintain the electron-deficient character of the core or be substituted under more vigorous conditions, offering a pathway for hierarchical functionalization. This allows for a high degree of control over the final properties of the material, enabling the design of molecules with specific energy levels, absorption spectra, and charge transport characteristics for optimized device performance.

| Property | Value (for 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline) | Source |

| Molecular Formula | C8H6Br2Cl2N2 | PubChem |

| Molecular Weight | 360.86 g/mol | PubChem |

| IUPAC Name | 2,3-dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | PubChem |

Polymer Photovoltaic Cells (PVCs) Incorporating Quinoxaline Units

Polymer photovoltaic cells, also known as polymer solar cells (PSCs), have emerged as a promising alternative to traditional silicon-based solar cells due to their potential for low-cost fabrication, light weight, and mechanical flexibility. rsc.org The active layer in these devices typically consists of a bulk heterojunction (BHJ) blend of a p-type (donor) and an n-type (acceptor) organic semiconductor material. rsc.org Quinoxaline-based polymers have been extensively investigated as both donor and acceptor materials in PSCs, demonstrating significant potential for high power conversion efficiencies (PCE). rsc.org

The performance of PSCs is critically dependent on the properties of the photoactive materials, including their light absorption range, energy levels (HOMO and LUMO), and charge carrier mobility. rsc.org Quinoxaline units, being electron-deficient, are effective in lowering the LUMO and HOMO energy levels of the polymers. This tuning of energy levels is crucial for achieving a high open-circuit voltage (Voc) and efficient charge transfer at the donor-acceptor interface.

Researchers have synthesized and tested various quinoxaline-based copolymers in PSCs. For instance, modifying the side chains on the quinoxaline unit can fine-tune the electronic and optoelectronic properties of the resulting polymers. acs.org A study on a series of copolymers (P1, P2, P3) based on carbazole (B46965) and thienyl-quinoxaline units showed that adjusting the alkyl side chains on the phenyl groups attached to the quinoxaline core impacted photovoltaic performance. acs.org The polymer P2, featuring 4-octyloxylphenyl substituents, achieved a PCE of 4.0% with a high Voc of 0.82 V. acs.org

Another approach involves introducing fluorine atoms into the side chains of the quinoxaline unit. This strategy has proven effective in improving photovoltaic properties. A polymer, PBDTT-DTFPQx, which incorporates a quinoxaline derivative with a fluorinated phenyl side chain, exhibited a low HOMO energy level (-5.52 eV) and a high hole mobility. rsc.org Devices fabricated with this polymer blended with PC71BM as the acceptor showed an impressive PCE of 7.2%, a high Voc of 0.87 V, and an outstanding fill factor (FF) of 73%. rsc.org These results highlight the efficacy of side-chain engineering on the quinoxaline unit as a powerful tool for enhancing PSC performance. rsc.org

The table below summarizes the performance of several polymer solar cells incorporating different quinoxaline-based polymers.

| Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P2 (carbazole-alt-thienyl-quinoxaline) | 0.82 | 9.96 | 49 | 4.0 acs.org |

| P2 (DTNQx-BDT based) | 0.88 | 9.1 | 48 | 3.8 rsc.org |

| PBDTT-DTFPQx (fluorinated quinoxaline) | 0.87 | 11.4 | 73 | 7.2 rsc.org |

Table 1: Photovoltaic performance data for various quinoxaline-based polymers.

The continuous development of new quinoxaline-based polymers, driven by strategic molecular design, has led to PCE values exceeding 11%, bringing these materials closer to the requirements for commercial viability. rsc.org

Donor-Acceptor (D-A) Models in Conjugated Polymers

The donor-acceptor (D-A) approach is a highly successful strategy in the design of conjugated polymers for organic electronics. youtube.com This model involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This architecture creates an intramolecular charge transfer interaction, which has several beneficial effects: it narrows the polymer's bandgap, leading to broader absorption spectra that can capture more of the solar spectrum, and it allows for the precise tuning of energy levels to optimize device performance. researchgate.net

Quinoxaline is a potent electron-accepting moiety and is frequently used as the 'A' unit in D-A copolymers for photovoltaic applications. researchgate.net Its planar structure and extended π-system facilitate strong electronic coupling along the polymer chain and can promote intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.

The synthesis of D-A polymers often utilizes cross-coupling reactions to link the donor and acceptor monomers. Halogenated compounds like 2,3-Dibromo-6,7-dichloroquinoxaline serve as key precursors for the acceptor units, with the bromine and chlorine atoms acting as leaving groups in reactions like Suzuki or Stille coupling.

The properties of D-A polymers can be systematically tailored by modifying either the donor or the acceptor unit. For example, a study reported the synthesis of three novel conjugated polymers using a newly developed quinoxaline-based acceptor unit (DTNQx) and a benzodithiophene (BDT) donor unit. rsc.org These polymers all showed a low optical bandgap of around 1.7 eV and a deep HOMO energy level of approximately -5.16 eV, which is advantageous for achieving high Voc in solar cells. rsc.org By subtly altering the side chains on the BDT donor unit, properties such as light absorption and hole mobility could be fine-tuned, demonstrating the precise control offered by the D-A model. rsc.org

Terpolymers, which incorporate three different monomer units, represent a further evolution of the D-A concept. This strategy can address challenges like narrow absorption widths in alternating D-A copolymers. researchgate.net For instance, random terpolymers have been synthesized by combining benzothiadiazole, quinoxaline, and fluorene-based monomers. researchgate.net These materials can exhibit multiple absorption peaks, covering a broader portion of the visible spectrum. researchgate.net

The effectiveness of the D-A design is evident in the performance of devices. A polymer (P2) based on a quinoxalino[6,5-f]quinoxaline acceptor and a BDT donor achieved a hole mobility of 2.7 × 10−4 cm² V−1 s−1 and a PCE of 3.8%. rsc.org The development of D-A polymers where the quinoxaline unit is a core component continues to be a vibrant area of research, pushing the efficiency and applicability of organic electronic materials. rsc.orgyoutube.com

Supramolecular Chemistry and Crystal Engineering of Quinoxaline Derivatives

Principles of Crystal Engineering Applied to Quinoxaline (B1680401) Systems

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. For quinoxaline systems, this involves leveraging their inherent structural and electronic features to guide the assembly of molecules into predictable and ordered crystalline lattices. The electron-deficient nature of the pyrazine (B50134) ring, combined with the potential for extensive π-surfaces, provides a powerful toolkit for the supramolecular chemist.

The solid-state architecture of quinoxaline derivatives is governed by a subtle interplay of various non-covalent forces. The design of new crystalline materials relies on the predictable nature of these interactions.

π-π Stacking: The aromatic nature of the quinoxaline core makes it prone to π-π stacking interactions, which are crucial in organizing the molecules in the solid state. The electron-deficient pyrazine ring can favorably interact with electron-rich aromatic systems.

Hydrogen Bonding: Although the basic quinoxaline structure lacks strong hydrogen bond donors, substituents can be introduced to create robust hydrogen bonding networks. For instance, amino-substituted quinoxalines can form continuous networks linked by intermolecular hydrogen bonds, which significantly increase the stability of the crystalline forms. mdpi.com

C-H···π Interactions: These interactions are prevalent in quinoxaline-based structures, particularly in host-guest complexes where alkyl chains or other C-H containing groups can interact with the electron-rich π-system of the aromatic walls. nih.govnih.gov In the crystal structure of a deep quinoxaline cavitand complexed with benzene (B151609), C-H···π interactions involving the alkyl chains and aromatic rings of the host are key to consolidating the structure. nih.gov

Halogen Bonding: The presence of bromine and chlorine atoms in "2,3-Dibromo-6,7-dichloroquinoxaline" introduces the possibility of halogen bonding (C-X···A, where X is a halogen and A is a Lewis base), a highly directional interaction that can be used to engineer crystal packing.

By understanding and controlling these interactions, chemists can guide the self-assembly of quinoxaline molecules into desired supramolecular architectures.

The ability to control intermolecular interactions allows for the design of quinoxaline-based solids with specific functions. Researchers have successfully designed materials for applications ranging from electronics to chemical sensing.

One successful strategy involves creating donor-acceptor (D-A) molecules. By integrating an electron-deficient diphenylquinoxaline core with electron-donating chromophores, highly pre-twisted molecules have been synthesized. rsc.org The twisted structure of these molecules is a key factor in their aggregation-induced emission (AEE) properties, as it restricts the face-to-face co-planar arrangement that typically quenches fluorescence in the solid state. rsc.org This design has led to the development of organic luminescent solids that can be switched on and off by external stimuli like mechanical force or heat. rsc.org

In the realm of organic electronics, quinoxaline's electron-deficient nature is exploited to design unfused non-fullerene acceptors for organic solar cells. researchgate.net By using a quinoxaline central unit and varying the end groups, the molecular packing, crystallinity, and electronic properties can be finely tuned. researchgate.net For example, using a more electron-withdrawing chlorinated end-group (IC-2Cl) results in red-shifted absorption, higher crystallinity, and more ordered molecular packing, leading to higher power conversion efficiency and better stability in solar cell devices. researchgate.net This demonstrates a clear pathway from molecular design to enhanced solid-state properties.

Formation of Quinoxaline-Walled Deep Cavitands

Quinoxaline derivatives are pivotal in the construction of cavitands, which are container-shaped molecules with an inner cavity capable of encapsulating guest molecules. wikipedia.org Specifically, 2,3-dihaloquinoxalines are common precursors for creating the "walls" of these molecular containers. A synthesis analogous to the target compound involves the condensation of an octol (B13765986) resorcinarene (B1253557) with 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) to form a deep cavitand with a rigid, vase-like structure. nih.gov These quinoxaline-walled cavitands possess deep, hydrophobic pockets and are excellent hosts for a variety of small molecules. nih.govrsc.org

A key feature of many quinoxaline-walled cavitands is their dynamic nature, existing in equilibrium between different shapes, most notably the "receptive" vase form and the "unreceptive" kite or velcrand form. pnas.orgresearchgate.net

Conformational Control: The equilibrium between conformations can be influenced by the solvent, temperature, and the presence of a suitable guest molecule. rsc.orgresearchgate.net The complexation of a guest stabilizes the vase form of the cavitand. rsc.org Furthermore, metal coordination to the nitrogen atoms on the quinoxaline rim can rigidify the walls, stabilizing the receptive vase conformation and slowing the conformational dynamics. pnas.org

Guest Binding: Quinoxaline-walled cavitands are capable of binding a wide range of guests. The binding is primarily driven by hydrophobic effects and C-H···π interactions between the guest and the aromatic interior of the cavity. researchgate.net They can encapsulate neutral molecules like alkanes, alcohols, and aromatic compounds, as well as charged species like trimethyl ammonium (B1175870) ions. nih.govpnas.org The depth of the cavity allows for significant shielding of the guest from the bulk solvent, leading to large upfield shifts in NMR spectroscopy. nih.govrsc.org A newer, deeper water-soluble quinoxaline cavitand demonstrated enhanced binding for guests like cyclohexane (B81311) compared to previous, shallower hosts, attributed to its deeper aromatic pocket. rsc.org

Table 1: Guest Binding in Quinoxaline Cavitands This table summarizes the types of guests bound by quinoxaline cavitands and the nature of the interaction.

| Host Type | Guest Molecules | Primary Driving Forces | Reference |

| Quinoxaline Cavitand (General) | Alkanes, Alcohols, Carboxylic Acids, Diols | Hydrophobicity, C-H···π interactions, Dispersion forces | pnas.org, researchgate.net |

| Deep Quinoxaline Cavitand | Trimethyl ammonium ions, Choline, Acetylcholine, Adamantanes | Cation/π attractions, Optimal space filling | nih.gov |

| DeepQxCav | Benzene | C-H···π interactions, Dispersion forces | nih.gov, nih.gov |

| Water-Soluble Quinoxaline Cavitand | Cycloalkanes, Cycloalkyl carboxylic acids | Hydrophobicity, Deeper aromatic pocket | rsc.org, rsc.org |

The study of host-guest complexes reveals the principles of molecular recognition at the nanoscale. The specific geometry and electronic nature of the quinoxaline-walled cavity allow for selective binding.

A prime example is the 1:1 supramolecular complex formed between a deep quinoxaline cavitand (DeepQxCav) and a benzene molecule. nih.govnih.gov X-ray diffraction analysis shows the benzene guest held inside the cavity primarily by C-H···π interactions and dispersion forces. nih.govnih.gov The structure is further defined by C-H···O hydrogen bonds involving the host's alkyl chains and scaffold. nih.gov This detailed structural information provides a clear picture of the recognition process.

The recognition can also be tuned. Metal complexation with Pd(II) near the rim of quinoxaline cavitands was shown to enhance guest binding for both hydrophobic and water-soluble guests compared to the metal-free hosts. pnas.org The metal ions rigidify the host, pre-organizing it for guest uptake and stabilizing the resulting complex. pnas.org This demonstrates how the recognition properties of the cavitand can be allosterically modulated.

Table 2: Crystallographic Data for DeepQxCav·Benzene Complex This table provides key crystallographic details for the host-guest complex, illustrating the precise solid-state arrangement. nih.gov

| Parameter | Value |

| Chemical Formula | C₉₂H₈₈O₁₆N₈·C₆H₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Host Location | About a twofold rotation axis |

| Guest Occupancy | Disordered over two equivalent sites |

| Key Interactions | C-H···π, C-H···O hydrogen bonds |

Self-Assembly Processes and Molecular Recognition

Beyond forming discrete host-guest complexes, quinoxaline derivatives are excellent building blocks for larger self-assembled systems where molecular recognition dictates the final structure and function.

A notable example involves a quinoxaline-based fluorimetric probe designed for detecting volatile organic compounds (VOCs). nih.govresearchgate.net This probe exhibits a "turn-on" fluorescence response specifically toward mesitylene (B46885) in aqueous media. nih.gov The sensing mechanism is a direct result of molecular recognition leading to a change in the probe's aggregation state. The probe transforms from a fibril-network morphology into a stone-shaped heterostructure upon binding with mesitylene. nih.govresearchgate.net This detection-induced self-assembly, confirmed by dynamic light scattering and fluorescence microscopy, highlights a sophisticated interplay where the recognition of a specific analyte triggers a large-scale structural reorganization. nih.gov This process underscores how non-covalent interactions can be programmed into quinoxaline molecules to create responsive and functional supramolecular systems. researchgate.net

Mechanochemical Approaches in Supramolecular Synthesis

Mechanochemical synthesis is typically performed using ball milling or grinding techniques, where the input of mechanical energy facilitates reactions between solid-state reactants. This method can lead to the formation of novel crystalline phases, co-crystals, and polymorphs that are inaccessible through conventional solution-based methods. The process is often characterized by high reaction rates, quantitative yields, and a significant reduction in solvent waste, aligning with the principles of green chemistry.

Detailed Research Findings

Research into the mechanochemical synthesis of quinoxaline derivatives has demonstrated the versatility of this approach. Studies have shown that the condensation reaction between various 1,2-diamines and 1,2-dicarbonyl compounds can be efficiently carried out under solvent-free or liquid-assisted grinding (LAG) conditions.

One notable study reported a catalyst-free and solvent-free methodology for the synthesis of a range of quinoxaline derivatives by homogenizing the substrates in a mini cell homogenizer. researchgate.net This mechanochemical agitation, using stainless steel balls at high rotational speeds, afforded the corresponding quinoxalines in high yields within minutes. researchgate.net The reactions proceeded via a cyclocondensation reaction, and the purity of the resulting products was often high enough to not require further purification. researchgate.net

Another investigation focused on a liquid-assisted grinding (LAG) method using a simple mortar and pestle for the synthesis of quinoxalines. researchgate.net This technique proved effective for the condensation of both aromatic and heteroaromatic 1,2-diamines with various 1,2-dicarbonyl compounds, yielding the desired products in high yields. researchgate.net This approach highlights the accessibility and simplicity of mechanochemical synthesis.

The synthesis of halogenated quinoxalines has also been explored. For instance, the reaction of 4-chloro-1,2-phenylenediamine with benzil (B1666583) under liquid-assisted grinding conditions yielded 6-chloro-2,3-diphenylquinoxaline (B3351478) with a high yield, demonstrating the compatibility of halogen substituents with mechanochemical methods. researchgate.net

While direct mechanochemical synthesis of 2,3-Dibromo-6,7-dichloroquinoxaline from its precursors has not been specifically documented in the available literature, the successful synthesis of other halogenated quinoxalines suggests that a similar approach could be viable. The starting materials would likely be 4,5-dichloro-1,2-phenylenediamine and a dibrominated 1,2-dicarbonyl compound. The mechanical forces would facilitate the intimate mixing of the reactants and provide the energy required to overcome the activation barrier for the condensation reaction.

The principles of supramolecular chemistry are integral to understanding the outcomes of mechanochemical synthesis. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, play a crucial role in the self-assembly of the molecules into a crystalline lattice. In the case of highly halogenated quinoxalines like 2,3-Dibromo-6,7-dichloroquinoxaline, halogen bonding would be a significant directional force in its crystal engineering. Mechanochemistry can influence the formation of different supramolecular synthons, potentially leading to the discovery of new polymorphic forms or co-crystals with unique physicochemical properties.

Table 1: Examples of Mechanochemically Synthesized Quinoxaline Derivatives

| Starting Material 1 (1,2-Diamine) | Starting Material 2 (1,2-Dicarbonyl) | Product | Method | Time (min) | Yield (%) | Reference |

| 1,2-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline (B159395) | Homogenization (4000 rpm) | 5 | 98 | researchgate.net |

| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | Homogenization (4000 rpm) | 5 | 99 | researchgate.net |

| 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | Liquid-Assisted Grinding | 15 | 86 | researchgate.net |

| 1,2-Diaminonaphthalene | Benzil | Dibenzo[f,h]quinoxaline | Homogenization (4000 rpm) | 10 | 97 | researchgate.net |

Reaction Mechanisms Involving 2,3 Dibromo 6,7 Dichloroquinoxaline and Its Precursors

Mechanism of Quinoxaline (B1680401) Ring Formation from Diamines and 1,2-Diketones

The most traditional and widely employed method for synthesizing the quinoxaline core structure is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound (an α-diketone). chim.itresearchgate.net This reaction proceeds via a cyclization-condensation pathway.

Table 1: Key Steps in Quinoxaline Ring Formation

| Step | Description | Intermediate Formed |

|---|---|---|

| 1. Nucleophilic Attack | One amino group of the o-diamine attacks a carbonyl carbon of the 1,2-diketone. | Hemiaminal |

| 2. Dehydration | Elimination of a water molecule to form an imine. | Schiff Base |

| 3. Intramolecular Cyclization | The second amino group attacks the remaining carbonyl group. | Dihydroquinoxaline derivative |

| 4. Aromatization | A second dehydration step occurs, leading to the formation of the stable aromatic quinoxaline ring. | Quinoxaline |

Mechanisms of Nucleophilic Substitution on Halogenated Quinoxalines

The quinoxaline ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The presence of halogen atoms, such as in 2,3-dibromo-6,7-dichloroquinoxaline, further enhances this electrophilicity, making the carbon atoms to which they are attached prime sites for nucleophilic substitution. rsc.org These reactions typically proceed through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr mechanism is a two-step process:

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a halogen (the leaving group). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atoms.

Elimination Step: The leaving group (a halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the quinoxaline ring is restored. This step is typically fast.

The reactivity and regioselectivity of the substitution are influenced by the nature of the halogen. In dihaloquinoxalines, the relative reactivity of the C-X bonds can sometimes be exploited to achieve selective substitution. For instance, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, which can influence which halogen is substituted first under specific conditions. libretexts.org The nature of the incoming nucleophile also plays a critical role; strong nucleophiles are generally required for these transformations. mdpi.com

Mechanistic Aspects of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinoxalines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings are frequently used. These reactions, most commonly catalyzed by palladium complexes, share a general mechanistic cycle. wikipedia.orgyoutube.com

The catalytic cycle typically involves three fundamental steps:

Oxidative Addition: A low-valent palladium catalyst (typically Pd(0)) reacts with the halogenated quinoxaline. The palladium inserts itself into the carbon-halogen bond, resulting in the formation of an organopalladium(II) complex. This step transforms the palladium from its Pd(0) to its Pd(II) oxidation state. nih.gov

Transmetalation: The organopalladium(II) complex then reacts with a second reagent, which is typically an organometallic compound (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling). In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. ethz.ch

Reductive Elimination: This is the final step where the two organic fragments bonded to the palladium center are coupled together, forming the desired product. The palladium catalyst is simultaneously reduced from Pd(II) back to its original Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

For a molecule like 2,3-dibromo-6,7-dichloroquinoxaline, the different reactivities of the C-Br and C-Cl bonds can allow for selective and sequential cross-coupling reactions, enabling the stepwise introduction of different functional groups.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Key Feature |

|---|---|---|

| Suzuki Coupling | Organoboron compounds (R-B(OR')₂) | Mild reaction conditions, high functional group tolerance. |

| Stille Coupling | Organotin compounds (R-SnR'₃) | Tolerant of a wide variety of functional groups. |

| Negishi Coupling | Organozinc compounds (R-ZnX) | High reactivity and functional group compatibility. nih.gov |

| Buchwald-Hartwig Amination | Amines (R-NH₂) | Forms carbon-nitrogen bonds. |

Stereospecificity and Regioselectivity in Halogenation Reactions

Regioselectivity and stereospecificity are critical concepts in the synthesis of specifically substituted quinoxalines and their precursors.

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.comyoutube.com In the context of creating a molecule like 2,3-dibromo-6,7-dichloroquinoxaline, the halogenation of the precursor, 6,7-dichloro-1,2-phenylenediamine, is a key step. The initial dichlorination of the benzene (B151609) ring is an electrophilic aromatic substitution, and the position of the chloro groups is determined by the directing effects of the substituents already present on the ring. Similarly, subsequent halogenation of the quinoxaline ring itself is also an electrophilic substitution, and the existing substituents will direct the incoming halogen to specific positions.

Stereospecificity is a property of a reaction mechanism where the stereochemistry of the starting material determines the stereochemistry of the product. youtube.comyoutube.com While the final quinoxaline product is aromatic and planar, stereospecificity can be a crucial factor in the synthesis of its precursors or in reactions involving side chains. For example, the halogenation of an alkene precursor often proceeds via a stereospecific anti-addition through a halonium ion intermediate. nih.gov This means that a (Z)-alkene and an (E)-alkene would yield stereochemically distinct products. While this is less directly applicable to the aromatic quinoxaline core itself, it is a vital consideration in the broader synthetic strategy for complex derivatives.

Mechanistic Biochemical Interactions of Quinoxaline Derivatives

Interaction with Receptor Complexes (e.g., NMDA Receptor)

While direct studies on 2,3-Dibromo-6,7-dichloroquinoxaline are limited, research on closely related analogs provides significant insights into its potential interactions with receptor complexes, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and memory formation.

A notable analog, 6,7-dichloroquinoxaline-2,3-dione, has been identified as a competitive antagonist that is highly selective for the strychnine-insensitive [3H]glycine binding site on the NMDA receptor complex. nih.gov This suggests that the dichloro-substitution on the benzene (B151609) portion of the quinoxaline (B1680401) ring is a key determinant for this specific receptor interaction. The presence of the same 6,7-dichloro substitution in 2,3-Dibromo-6,7-dichloroquinoxaline points towards a similar potential for NMDA receptor antagonism.

Furthermore, other quinoxaline derivatives, such as 6,7-dinitroquinoxaline-2,3-dione, have been shown to be potent competitive antagonists at the AMPA and kainate subtypes of glutamate (B1630785) receptors. nih.gov This indicates that the quinoxaline scaffold is a versatile platform for modulating the activity of various ionotropic glutamate receptors. The specific halogenation pattern of 2,3-Dibromo-6,7-dichloroquinoxaline likely influences its selectivity and potency towards these different receptor subtypes.

Modulation of Enzyme Activity (e.g., Kinases, Lyases, Phosphodiesterases)

The quinoxaline scaffold is a well-established framework for the design of enzyme inhibitors, particularly targeting kinases.

Kinase Inhibition: Recent research has highlighted the potential of dibromo-substituted quinoxaline derivatives as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase family. nih.gov This finding is particularly relevant as it points to the significance of the dibromo-substitution at the 2 and 3 positions for achieving inhibitory activity against specific kinases.

Moreover, studies on other quinoxaline derivatives have demonstrated their efficacy as dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cancer progression. mdpi.com In these studies, halogenation at the 6 and 7-positions of the quinoxaline ring was explored to enhance hydrophobic interactions within the ATP-binding pocket of the kinases. mdpi.com This underscores the importance of the 6,7-dichloro-substituents of the title compound in contributing to potential kinase inhibitory activity. The collective evidence suggests that 2,3-Dibromo-6,7-dichloroquinoxaline may act as an inhibitor of kinases like ASK1 or Pim kinases, with both the dibromo and dichloro substitutions playing crucial roles in its binding and inhibitory mechanism.

DNA Intercalation and Topoisomerase Inhibition Studies (referencing related quinoxaline scaffolds)

A significant body of research has established that the planar aromatic structure of the quinoxaline ring system is well-suited for intercalation into DNA. nih.govresearchgate.net This non-covalent insertion between DNA base pairs can disrupt DNA replication and transcription, leading to cytotoxic effects. Many potent anticancer agents operate through this mechanism. researchgate.net

Furthermore, quinoxaline derivatives have been extensively studied as inhibitors of topoisomerase II, an enzyme that plays a critical role in managing DNA topology during cellular processes. nih.gov These inhibitors can act by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, cell death.

While direct evidence for DNA intercalation and topoisomerase II inhibition by 2,3-Dibromo-6,7-dichloroquinoxaline is yet to be reported, studies on related scaffolds, such as triazoloquinoxalines and indoloquinoxalines, strongly support this potential mechanism of action. nih.govresearchgate.net For instance, certain triazoloquinoxaline derivatives have shown potent DNA binding affinity and topoisomerase II inhibitory activity. nih.gov The planar, electron-deficient nature of the 2,3-Dibromo-6,7-dichloroquinoxaline core, enhanced by the electron-withdrawing halogen substituents, is consistent with the structural requirements for effective DNA intercalation and topoisomerase inhibition.

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

The structure-activity relationship (SAR) for quinoxaline derivatives is a complex interplay of substitutions on both the pyrazine (B50134) and benzene rings.

The halogenation pattern of 2,3-Dibromo-6,7-dichloroquinoxaline is a key determinant of its potential biological activity. The chlorine atoms at the 6 and 7-positions are known to enhance the activity of various quinoxaline-based compounds. For instance, in the context of kinase inhibition, these substitutions can promote favorable hydrophobic interactions within the enzyme's active site. mdpi.com In the case of NMDA receptor antagonists, the 6,7-dichloro substitution pattern has been shown to be critical for selective binding. nih.gov